molecular formula C10H8F3NS B13609206 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile

3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile

Cat. No.: B13609206
M. Wt: 231.24 g/mol
InChI Key: FTNMROYYDFZNNH-UHFFFAOYSA-N
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Description

3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile typically involves the reaction of 3-bromopropanenitrile with 3-[(trifluoromethyl)sulfanyl]phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid
  • 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanol
  • 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethanol

Uniqueness

3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs. The nitrile group can undergo specific reactions such as reduction to amines, which are not possible with the carboxylic acid or alcohol derivatives.

Properties

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

3-[3-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2

InChI Key

FTNMROYYDFZNNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CCC#N

Origin of Product

United States

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